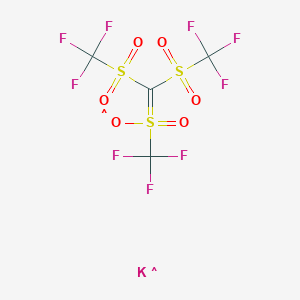
N-Boc-PEG3-benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-PEG3-benzyl ester: is a small molecule compound that contains several functional groups. It is a polyethylene glycol (PEG)-based linker that is widely used in drug research and development due to its unique properties. The compound is known for its potential in improving drug delivery and developing new biomaterials for various biomedical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-PEG3-benzyl ester typically involves the reaction of polyethylene glycol with benzyl alcohol and tert-butyl dicarbonate (Boc anhydride). The reaction is carried out under mild conditions to ensure the protection of the functional groups. The process can be summarized as follows:
Step 1: Polyethylene glycol is reacted with benzyl alcohol in the presence of a base such as sodium hydride to form benzyl polyethylene glycol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control.
化学反応の分析
Types of Reactions: N-Boc-PEG3-benzyl ester undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to form the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid are used for Boc deprotection.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Free amine.
科学的研究の応用
N-Boc-PEG3-benzyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of biomaterials for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
作用機序
The mechanism of action of N-Boc-PEG3-benzyl ester involves its ability to act as a linker or spacer in various chemical and biological systems. The polyethylene glycol (PEG) unit improves the solubility and stability of the compound, while the benzyl ester group provides a site for further functionalization. The Boc group serves as a protecting group for amines, allowing for selective reactions and modifications .
類似化合物との比較
N-Boc-PEG2-benzyl ester: Contains two repeating units of ethylene glycol.
N-Boc-PEG4-benzyl ester: Contains four repeating units of ethylene glycol.
N-Boc-PEG-benzyl ester: A general term for similar compounds with varying lengths of polyethylene glycol units.
Uniqueness: N-Boc-PEG3-benzyl ester is unique due to its specific length of the polyethylene glycol unit (three repeating units), which provides an optimal balance between solubility, stability, and functionalization potential. This makes it particularly suitable for applications in drug delivery and biomaterials development .
特性
IUPAC Name |
benzyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO7/c1-21(2,3)29-20(24)22-10-12-26-14-16-27-15-13-25-11-9-19(23)28-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMYFALEFXJINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Bromo-8-hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8132449.png)


